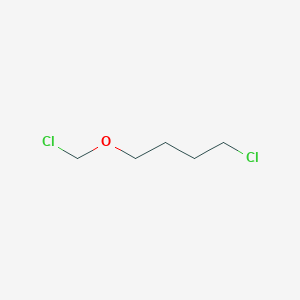
rac-(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid: is a chiral compound with a cyclopropane ring substituted with two methyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Glycine Equivalents: One method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods: The industrial production of rac-(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid typically involves large-scale synthesis using optimized versions of the above methods. The specific conditions and reagents used can vary depending on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group can be converted to esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters, amides, or other functionalized derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of stereochemistry and chiral catalysis.
Biology:
- Investigated for its potential role in biological systems as a conformationally restricted analog of natural amino acids.
Medicine:
- Explored for its potential use in drug design and development, particularly as a scaffold for the synthesis of bioactive compounds.
Industry:
- Utilized in the production of specialty chemicals and materials with specific structural requirements.
Mechanism of Action
The mechanism by which rac-(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid exerts its effects depends on the specific application. In chemical reactions, the compound’s unique cyclopropane ring can influence the reactivity and selectivity of the reactions it undergoes. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
- rac-(1R,2R)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid .
- 1-Aminocyclopropanecarboxylic acid .
Comparison:
- Structural Differences: While rac-(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid has a cyclopropane ring, similar compounds may have different ring structures or substituents.
- Reactivity: The presence of different functional groups can lead to variations in reactivity and the types of reactions these compounds can undergo.
- Applications: Each compound may have unique applications based on its specific structural and chemical properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for chemists and researchers exploring new synthetic methods and applications.
Properties
CAS No. |
61168-37-4 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



